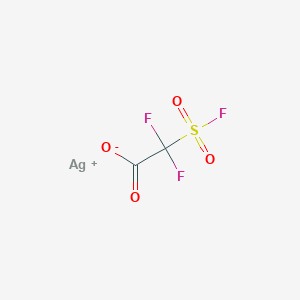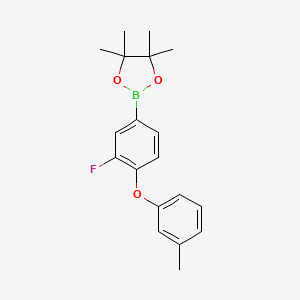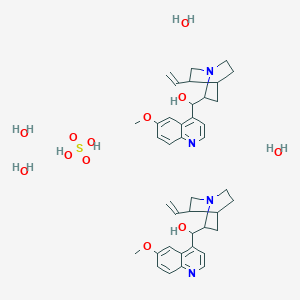![molecular formula C21H30N2O B15155459 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-ethoxybenzyl)piperazine](/img/structure/B15155459.png)
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-ethoxybenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bicyclo[221]hept-5-en-2-ylmethyl)-4-(4-ethoxybenzyl)piperazine is a complex organic compound that features a bicyclic structure fused with a piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-ethoxybenzyl)piperazine typically involves multiple steps:
Formation of the bicyclic structure: The bicyclo[2.2.1]hept-5-en-2-ylmethyl moiety can be synthesized through a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile.
Attachment of the piperazine ring: The bicyclic structure is then reacted with piperazine under suitable conditions to form the desired compound.
Introduction of the ethoxybenzyl group: The final step involves the alkylation of the piperazine nitrogen with 4-ethoxybenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-ethoxybenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various alkyl or aryl groups.
Aplicaciones Científicas De Investigación
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-ethoxybenzyl)piperazine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.
Material Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific mechanical properties.
Biological Studies: The compound can be used to study the interactions of bicyclic structures with biological macromolecules.
Mecanismo De Acción
The mechanism of action of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-ethoxybenzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The bicyclic structure may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar or charged residues. This dual interaction can modulate the activity of the target, leading to the observed biological effects.
Comparación Con Compuestos Similares
- 1-(Bicyclo[2.2.1]hept-2-en-2-ylmethyl)-2-propenyl 1-naphthylcarbamate
- Bicyclo[2.2.1]hept-5-en-2-yl tert-butyl(dimethyl)silyl ether
- 1-Bicyclo(2.2.1)hept-2-yl-ethanone
Comparison: 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-ethoxybenzyl)piperazine is unique due to the presence of both the bicyclic structure and the piperazine ring, which provides a combination of rigidity and flexibility. This duality is not commonly found in similar compounds, making it a valuable scaffold for various applications.
Propiedades
Fórmula molecular |
C21H30N2O |
|---|---|
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-[(4-ethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C21H30N2O/c1-2-24-21-7-4-17(5-8-21)15-22-9-11-23(12-10-22)16-20-14-18-3-6-19(20)13-18/h3-8,18-20H,2,9-16H2,1H3 |
Clave InChI |
VAEVETGCFLHVTR-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)CN2CCN(CC2)CC3CC4CC3C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-ethoxyphenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B15155378.png)



![N-cycloheptyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B15155403.png)
![1-[(4-Nitrophenyl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B15155412.png)
![Methyl 3-({[5-(2,4-dichlorophenyl)furan-2-yl]carbonyl}amino)-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B15155416.png)
![Propan-2-yl 6-[(4-methoxyphenyl)carbamoyl]cyclohex-3-ene-1-carboxylate](/img/structure/B15155421.png)
![N-{[5-({2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B15155424.png)

![N-{2-[(4-fluorobenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B15155444.png)

![5-({2-[(4-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B15155461.png)
![N-(4-bromophenyl)-2-{[3-(butan-2-yl)-6-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15155462.png)
